

SR9238: A Technical Guide on Preclinical Profile

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Compound of Interest		
Compound Name:	SR9238	
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Disclaimer: This document summarizes the publicly available preclinical data for **SR9238**. Comprehensive, formal preclinical toxicology studies, including quantitative data such as LD50 and No-Observed-Adverse-Effect Level (NOAEL), are not available in the public domain based on extensive literature searches. The information presented herein is derived from efficacy-focused studies and should be interpreted within that context.

Introduction

SR9238 is a synthetic, liver-selective inverse agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of lipid and cholesterol metabolism.[3] By acting as an inverse agonist, SR9238 suppresses the basal activity of LXRs, leading to a reduction in the expression of genes involved in lipogenesis (the metabolic formation of fat). This mechanism has positioned SR9238 as a potential therapeutic agent for metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4] This technical guide provides an in-depth overview of the available preclinical data on SR9238, with a focus on its mechanism of action, pharmacokinetic profile, and observed safety-related findings from efficacy studies.

Mechanism of Action

SR9238 exerts its effects by binding to LXR α and LXR β , functioning as an inverse agonist. In the basal state, LXRs can exhibit a low level of transcriptional activity. **SR9238** binding to LXRs enhances the recruitment of corepressor proteins, which in turn leads to the suppression of the

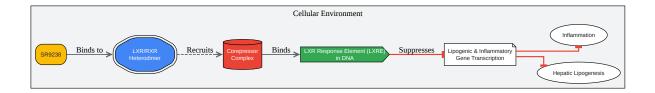




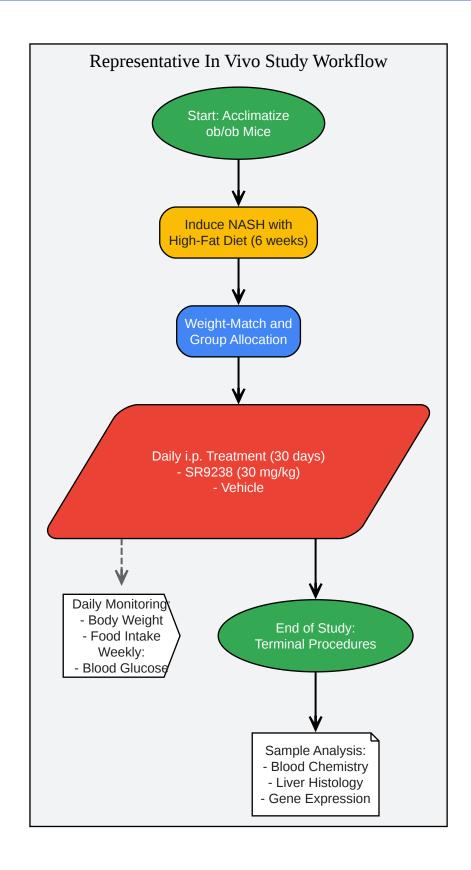


transcription of LXR target genes.[2][3] Key target genes suppressed by **SR9238** include those pivotal to de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[3][5] The suppression of these genes results in decreased hepatic lipid synthesis.[4][6] Furthermore, **SR9238** has been shown to reduce the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects observed in preclinical models.[3][6]









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